molecular formula C27H55NO3 B8235999 Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate

Cat. No.: B8235999
M. Wt: 441.7 g/mol
InChI Key: WRCUIPZUTXISRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate (SM-102) is a cationic ionizable lipid widely recognized for its role in lipid nanoparticle (LNP) formulations, particularly in mRNA vaccines such as Moderna’s mRNA-1273 COVID-19 vaccine . Its structure features a tertiary amine headgroup, a hydroxyl group from ethanolamine, and ester-linked hydrophobic tails (a heptadecan-9-yl group and a 6-oxo-6-(undecyloxy)hexyl chain) . This design enables pH-dependent ionization, facilitating mRNA encapsulation, endosomal escape, and controlled biodegradation via ester hydrolysis . SM-102 is synthesized through a reductive amination reaction between Undecyl 6-oxohexanoate and ethanolamine, followed by purification via column chromatography .

Properties

IUPAC Name

heptadecan-9-yl 8-(2-hydroxyethylamino)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H55NO3/c1-3-5-7-9-12-16-20-26(21-17-13-10-8-6-4-2)31-27(30)22-18-14-11-15-19-23-28-24-25-29/h26,28-29H,3-25H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCUIPZUTXISRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H55NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)amino)octanoic acid. This reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process . The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification processes but with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the compound is produced at a large scale with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemistry

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate serves as a crucial building block in the synthesis of more complex lipid molecules. Its unique structure enables researchers to explore lipid interactions and modifications that can lead to novel compounds with enhanced functionalities.

Biology

In biological research, this compound is employed to study lipid metabolism and membrane dynamics. Its ability to integrate into lipid bilayers allows scientists to investigate how lipids affect cell membrane fluidity and permeability, which is vital for understanding cellular processes such as signaling and transport mechanisms.

Medicine

The most notable application of this compound is in the development of lipid-based drug delivery systems. It has been utilized in formulating lipid nanoparticles (LNPs) for mRNA vaccines, including those used during the COVID-19 pandemic. These nanoparticles facilitate the encapsulation and delivery of mRNA into cells, enhancing the efficiency of vaccine formulations .

Case Study: mRNA Delivery Efficiency
A study demonstrated that LNPs containing this lipid showed significantly improved delivery efficiency compared to traditional formulations. In animal models, higher expression levels of luciferase mRNA were observed when delivered via LNPs incorporating this compound . This highlights the compound's potential for enhancing therapeutic outcomes in gene therapy applications.

Industrial Applications

In addition to its research applications, this lipid compound is also utilized in various industrial processes as a surfactant and emulsifier. Its ability to stabilize emulsions makes it valuable in formulations across cosmetics, pharmaceuticals, and food industries .

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate involves its incorporation into lipid nanoparticles, which then interact with cell membranes. The compound facilitates the delivery of encapsulated molecules, such as mRNA, into cells by promoting endosomal escape and release into the cytosol. This process is crucial for the effective delivery of therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of SM-102 with Key Ionizable Lipids

Compound Name Key Structural Features Molecular Formula Molecular Weight Biodegradability Key Applications
SM-102 Tertiary amine head, ethanolamine linker, 6-oxo-6-(undecyloxy)hexyl ester chain C₄₄H₈₇NO₅ 710.17 High (ester bonds) mRNA vaccines (e.g., mRNA-1273), CRISPR delivery
Lipid 5 Tertiary amine head, ethanolamine linker, 8-(nonyloxy)-8-oxooctyl ester chain C₄₄H₈₇NO₅ 710.17 High (ester bonds) Preclinical mRNA delivery
ALC-0315 4-Hydroxybutyl-azanediyl linker, dual 2-hexyldecanoate ester chains C₄₈H₉₅NO₈ 838.28 Moderate COVID-19 vaccines (e.g., BNT162b2)
DLin-MC3-DMA (MC3) Linoleic acid-derived tetraene chains, dimethylamino butanoate headgroup C₄₇H₈₉NO₄ 723.66 Low siRNA delivery (e.g., Onpattro®)
L319 Di((Z)-non-2-en-1-yl) ester chains, dimethylamino butanoyloxy linker C₄₃H₇₉NO₄ 674.07 High (ester bonds) Liver-targeted mRNA delivery

Performance Metrics

Biodegradability and Toxicity

  • SM-102 and Lipid 5 exhibit superior biodegradability due to ester bonds, enabling faster hepatic clearance and reduced toxicity compared to MC3, which lacks ester linkages .
  • L319 combines ester and disulfide bonds, accelerating degradation through nucleophilic ester cleavage .

Delivery Efficacy

  • SM-102 outperforms MC3 in mRNA delivery, achieving >90% protein expression in murine models, attributed to its optimized amine pKa (~6.7) for endosomal escape .
  • Lipid 5 shows comparable efficacy to SM-102 in primates, with sustained mRNA expression and minimal inflammatory responses .
  • ALC-0315 demonstrates ~80% transfection efficiency in dendritic cells, though lower than SM-102 in hepatocytes .

Pharmacokinetics

  • SM-102-containing LNPs exhibit a plasma half-life of 6–8 hours in rodents, with >95% hepatic clearance within 48 hours .
  • MC3-based LNPs persist longer in circulation (half-life >24 hours), increasing off-target risks .

Stability and Reactivity

  • This reactivity is mitigated in Lipid 5 due to its shorter oxooctyl chain .
  • MC3 lacks ester bonds, avoiding aldehyde-related instability but exhibiting slower degradation .

Biological Activity

Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate, also known as an ionizable aminolipid, has garnered attention for its role in the delivery of therapeutic mRNAs, particularly in lipid nanoparticle (LNP) formulations. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug delivery, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C27H55NO3C_{27}H_{55}NO_3 and a molecular weight of approximately 441.74 g/mol. The compound features a hydrophobic tail derived from heptadecanoic acid and a hydrophilic head group containing a hydroxyethyl amino moiety, which is crucial for its interaction with biological membranes.

The biological activity of this compound primarily revolves around its function as a delivery vehicle for mRNA. The mechanism involves:

  • Ionizable Aminolipid Functionality : The compound's ability to undergo protonation and deprotonation is essential for effective encapsulation of mRNA and subsequent endosomal escape upon cellular uptake .
  • Interaction with Cell Membranes : The hydrophobic regions facilitate insertion into lipid bilayers, promoting the formation of lipid nanoparticles that can efficiently deliver mRNA into cells .
  • Stabilization of mRNA : By forming complexes with mRNA, it protects the genetic material from degradation and enhances its stability during storage and delivery .

Applications in Drug Delivery

This compound is primarily used in the formulation of LNPs for mRNA vaccines and therapeutics. Notable applications include:

  • COVID-19 Vaccines : This compound has been integral to the development of mRNA vaccines, facilitating the delivery of genetic instructions for producing viral proteins that elicit an immune response .
  • Gene Therapy : It is being explored for delivering therapeutic genes to treat genetic disorders by enabling the safe transport of mRNA encoding functional proteins into target cells .

Research Findings

Recent studies have highlighted the efficacy and safety profile of this compound in various contexts:

StudyFindings
Lipid Nanoparticle Efficacy Demonstrated enhanced delivery efficiency of mRNA to liver cells in mouse models, showing significant therapeutic effects for conditions like methylmalonic acidemia and hemophilia .
Immunogenicity Studies Research indicates that LNPs containing this compound can induce robust immune responses when used in vaccines, comparable to traditional vaccine platforms .
Stability Assessments Long-term stability studies suggest that formulations using this compound maintain their integrity over extended periods, crucial for vaccine storage and distribution .

Case Studies

  • COVID-19 Vaccine Development :
    • In clinical trials, mRNA vaccines utilizing this compound showed high immunogenicity with favorable safety profiles.
    • Participants exhibited strong antibody responses after two doses, indicating effective antigen presentation facilitated by the lipid carrier .
  • Gene Therapy Applications :
    • In preclinical studies targeting liver disorders, LNPs composed of this aminolipid successfully delivered corrective mRNA, resulting in significant reductions in disease markers in animal models .

Q & A

Q. What is the structural and functional role of SM-102 in lipid nanoparticle (LNP) formulations for mRNA delivery?

SM-102 is an ionizable cationic lipid with a tertiary amine headgroup and ester-linked aliphatic tails. Its structure enables pH-dependent protonation, facilitating mRNA encapsulation in LNPs and endosomal escape via the "proton sponge" effect. The ester bonds (e.g., primary and secondary esters in its tails) enhance biodegradability, while the hydrophobic chains stabilize the LNP core. SM-102 is a critical component in Moderna’s Spikevax COVID-19 vaccine, where it synergizes with cholesterol, DSPC, and PEG-lipids to form stable, mRNA-loaded LNPs .

Q. What are the key synthetic steps for SM-102, and how can purity be optimized?

SM-102 is synthesized via reductive amination and esterification. A representative protocol involves:

  • Reacting undecyl 6-oxohexanoate with ethanolamine in CH₂Cl₂ under argon, followed by sodium triacetoxyborohydride to form the tertiary amine linkage.
  • Purification via column chromatography (0–5% isopropanol in CHCl₃) yields >97% purity. Critical quality controls include ¹H NMR to confirm chemical shifts (e.g., ester carbonyl protons at δ 2.3–2.5 ppm) and LC-MS to detect residual solvents or unreacted intermediates .

Q. How does SM-102 compare to other ionizable lipids (e.g., MC3, ALC-0315) in mRNA delivery efficiency?

SM-102 outperforms MC3 in mRNA expression due to its ester-mediated biodegradability, which accelerates hepatic clearance and reduces toxicity. In head-to-head studies, SM-102 LNPs showed 3-fold higher protein expression in mice compared to MC3, attributed to improved endosomal escape and reduced lysosomal entrapment. ALC-0315 (Pfizer’s Comirnaty lipid) shares similar ester motifs but differs in headgroup chemistry, affecting pKa and tissue tropism .

Advanced Research Questions

Q. How do SM-102’s ester linkages influence its metabolic fate and pharmacokinetics?

SM-102 undergoes rapid hydrolysis by esterases in hepatocytes, yielding carboxylic acid metabolites (e.g., 8-((2-hydroxyethyl)amino)octanoic acid) that undergo β-oxidation. In rats, >90% of SM-102-derived radioactivity is excreted in urine and bile within 48 hours post-IV administration. Comparative studies show that secondary esters (e.g., in Lipid 5) prolong circulation time vs. primary esters, but SM-102’s mixed ester design balances rapid clearance with mRNA release kinetics .

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) for SM-102 analogs?

SAR contradictions arise when ester positioning affects pKa and mRNA delivery. For example:

  • Primary esters lower pKa (<6.5), reducing endosomal protonation efficiency.
  • Secondary esters (e.g., in Lipid 5) maintain pKa ~6.7–6.9, optimizing endosomal escape. SM-102’s hybrid structure (one primary, one secondary ester) was identified via combinatorial screening. Methodologically, parallel in vitro (hepatocyte metabolism assays) and in vivo (QWBA biodistribution in rats) studies are critical to validate SAR hypotheses .

Q. How can molecular dynamics (MD) simulations optimize SM-102-containing LNP formulations?

MD simulations (e.g., 3 μs atomistic trajectories) reveal that SM-102’s neutral/protonated states dictate LNP assembly. At >40 mol% neutral SM-102, hydrophobic cores form between lipid bilayers, reducing membrane order parameters (Sₜₐᵢₗ < 0.2) and enhancing mRNA release. Protonated SM-102 accumulates at high-curvature regions, stabilizing PEG-free surfaces. These insights guide formulation adjustments (e.g., cholesterol content, pH) for targeted organ delivery .

Q. What methodologies track SM-102’s biodistribution and metabolite profiling in vivo?

  • Quantitative whole-body autoradiography (QWBA): Tracks ¹⁴C-labeled SM-102 in tissues (e.g., liver AUC₀–₇₂ₕ = 1,200 ng·h/g).
  • LC-MS/MS: Identifies metabolites like 8-((2-hydroxyethyl)amino)octanoic acid (m/z 230.1 → 172.1 transition).
  • Tissue homogenization + SPE extraction: Quantifies residual lipid in organs (LLOQ = 5 ng/g). These methods revealed 99% hepatic clearance in Sprague Dawley rats by 72 hours .

Q. How do aldehyde byproducts in SM-102 affect mRNA stability in LNPs?

Degradation of SM-102’s ester bonds generates aldehydes (e.g., nonyloxyhexanal), which crosslink mRNA via Schiff base formation. LC-MS nucleoside analysis detects reduced adenine/guanine peaks in degraded mRNA. Mitigation strategies include:

  • Adding antioxidant excipients (e.g., trometamol) to formulations.
  • Storing LNPs at -80°C to slow ester hydrolysis .

Methodological Notes

  • In vitro metabolism studies: Use primary hepatocytes (rat/human) with 10 μM SM-102 incubations (37°C, 24 h) and UPLC-QTOF for metabolite ID .
  • In vivo PK/PD: Employ radiolabeled [¹⁴C]-SM-102 for precise biodistribution tracking .
  • Computational modeling: GROMACS or AMBER for simulating lipid bilayer interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.